3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile
Overview
Description
3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C(_9)H(_5)Br(_2)F(_2)NO. It is characterized by the presence of two bromine atoms, a difluoromethoxy group, and a nitrile group attached to a phenyl ring. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The process would involve careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biological Studies: Researchers use it to study its effects on biological systems and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- 3,4-Dibromo-5-(trifluoromethoxy)phenylacetonitrile
- 3,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile
- 3,4-Dibromo-5-(methoxy)phenylacetonitrile
Comparison: 3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is unique due to the presence of both bromine and difluoromethoxy groups, which impart specific chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
IUPAC Name |
2-[3,4-dibromo-5-(difluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2NO/c10-6-3-5(1-2-14)4-7(8(6)11)15-9(12)13/h3-4,9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKQMTLDKIUZEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Br)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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